The compound 2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate is a complex organic molecule primarily associated with pharmacological applications. It is classified under the category of P2Y12 receptor antagonists, which are crucial in the treatment of cardiovascular diseases by inhibiting platelet aggregation. This compound has a CAS number 274693-26-4, indicating its unique identification in chemical databases.
The synthesis of this compound involves several intricate steps, often beginning with the precursor ticagrelor, a well-known antiplatelet drug. The synthetic route typically includes:
The synthetic pathway may utilize various reagents and catalysts to facilitate reactions such as nucleophilic substitutions, cyclizations, and functional group interconversions. For example, the reaction conditions might include specific solvents and temperatures optimized for yield and purity.
The molecular structure of 2-[4-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxyethyl acetate can be represented using various structural formulas:
This structure illustrates multiple functional groups including amines, triazoles, and sulfides, contributing to its biological activity.
The compound is involved in various chemical reactions that highlight its reactivity profile:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and during synthesis. Reaction conditions such as pH, temperature, and solvent choice can significantly influence outcomes.
As a P2Y12 receptor antagonist, this compound functions by binding to the P2Y12 receptor on platelets, preventing adenosine diphosphate from activating these cells. This inhibition leads to decreased platelet aggregation and thrombus formation.
Research indicates that compounds like this one exhibit high affinity for the P2Y12 receptor, which is essential in managing conditions such as acute coronary syndrome and preventing stent thrombosis.
Relevant data includes melting point ranges and spectral data (NMR, IR) that confirm structural integrity.
This compound is primarily utilized in pharmacological research and development as a potential therapeutic agent for cardiovascular diseases. Its role as a P2Y12 antagonist makes it significant in studies focusing on platelet function and thrombotic disorders.
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1